molecular formula C28H26FN3O3 B3435488 2-(2,4-dimethoxyphenyl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}quinoline

2-(2,4-dimethoxyphenyl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}quinoline

Cat. No. B3435488
M. Wt: 471.5 g/mol
InChI Key: AEPNUFWNEGINHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dimethoxyphenyl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}quinoline, also known as DFQ or GW405833, is a chemical compound that has been extensively studied for its potential therapeutic applications. DFQ belongs to the class of quinoline derivatives and has shown promising results in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammation.

Mechanism of Action

2-(2,4-dimethoxyphenyl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}quinoline exerts its pharmacological effects by inhibiting the activity of various enzymes and receptors. It has been found to inhibit the activity of phosphodiesterase 5 (PDE5), which is involved in the regulation of cyclic guanosine monophosphate (cGMP). 2-(2,4-dimethoxyphenyl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}quinoline has also been found to bind to the serotonin 5-HT1A receptor and the dopamine D2 receptor, which are involved in the regulation of mood and behavior. 2-(2,4-dimethoxyphenyl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}quinoline has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(2,4-dimethoxyphenyl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}quinoline has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. 2-(2,4-dimethoxyphenyl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}quinoline has also been found to have neuroprotective effects and reduce inflammation. 2-(2,4-dimethoxyphenyl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}quinoline has also been found to increase the levels of cGMP, which is involved in the regulation of smooth muscle relaxation and blood flow.

Advantages and Limitations for Lab Experiments

2-(2,4-dimethoxyphenyl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}quinoline has various advantages and limitations for lab experiments. 2-(2,4-dimethoxyphenyl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}quinoline is a potent inhibitor of PDE5, which makes it a useful tool for studying the regulation of cGMP. 2-(2,4-dimethoxyphenyl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}quinoline has also been found to have neuroprotective effects, which makes it a useful tool for studying the pathogenesis of neurodegenerative disorders. However, 2-(2,4-dimethoxyphenyl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}quinoline has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

For research on 2-(2,4-dimethoxyphenyl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}quinoline include the development of more efficient synthesis methods, the identification of new targets for 2-(2,4-dimethoxyphenyl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}quinoline, and the development of new formulations of 2-(2,4-dimethoxyphenyl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}quinoline with improved solubility and bioavailability. 2-(2,4-dimethoxyphenyl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}quinoline also has potential as a diagnostic tool for Alzheimer's disease, and future research could focus on the development of 2-(2,4-dimethoxyphenyl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}quinoline-based diagnostic assays.

Scientific Research Applications

2-(2,4-dimethoxyphenyl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}quinoline has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammation. 2-(2,4-dimethoxyphenyl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}quinoline has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to have neuroprotective effects and reduce inflammation. 2-(2,4-dimethoxyphenyl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}quinoline has also been studied for its potential use as a diagnostic tool for Alzheimer's disease.

properties

IUPAC Name

[2-(2,4-dimethoxyphenyl)quinolin-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26FN3O3/c1-34-19-11-12-21(27(17-19)35-2)25-18-22(20-7-3-5-9-24(20)30-25)28(33)32-15-13-31(14-16-32)26-10-6-4-8-23(26)29/h3-12,17-18H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPNUFWNEGINHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=CC=C5F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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